Acetic acid C-13

Mass Spectrometry Isotope Ratio Analysis Quality Control

Acetic acid-1-¹³C (CAS 1563-79-7) is a stable isotope-labeled analog of acetic acid, where the carbon-12 atom at the carboxyl position (C1) is selectively enriched with the non-radioactive carbon-13 isotope to a nominal isotopic purity of 99 atom % ¹³C. This compound is a fundamental tool in chemical and biological research , specifically designed for applications requiring precise, site-specific carbon tracing rather than uniform or bulk isotopic labeling.

Molecular Formula C2H4O2
Molecular Weight 61.045 g/mol
CAS No. 1563-79-7
Cat. No. B073223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid C-13
CAS1563-79-7
Molecular FormulaC2H4O2
Molecular Weight61.045 g/mol
Structural Identifiers
SMILESCC(=O)O
InChIInChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1
InChIKeyQTBSBXVTEAMEQO-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Acetic Acid-1-¹³C (CAS 1563-79-7): A Definitive Guide to Its Unique C1-Selective ¹³C Labeling for Advanced Analytical and Metabolic Research


Acetic acid-1-¹³C (CAS 1563-79-7) is a stable isotope-labeled analog of acetic acid, where the carbon-12 atom at the carboxyl position (C1) is selectively enriched with the non-radioactive carbon-13 isotope to a nominal isotopic purity of 99 atom % ¹³C . This compound is a fundamental tool in chemical and biological research [1], specifically designed for applications requiring precise, site-specific carbon tracing rather than uniform or bulk isotopic labeling. Its utility stems from the ability to distinguish the metabolic fate and chemical reactivity of the carboxyl carbon atom from that of the methyl carbon, a capability not provided by unlabeled acetic acid or other non-specific labeling strategies [2].

The Critical Distinction: Why Acetic Acid-1-¹³C Cannot Be Replaced by Other Isotopologues for C1-Specific Tracing


Generic substitution of acetic acid-1-¹³C with other acetic acid isotopologues, such as acetic acid-2-¹³C or uniformly labeled acetic-¹³C₂, leads to experimental failure when site-specific information is required. The position of the ¹³C label dictates which carbon atom's fate can be tracked by analytical techniques like NMR and Mass Spectrometry (MS) [1]. For instance, a study using vacuum electrolysis MS demonstrated that acetic acid-1-¹³C with a nominal 99 at.% enrichment at the C1 position showed only 0.8 at.% ¹³C at the C2 position [2]. Therefore, substituting with the 2-¹³C isotopologue would direct the analytical signal to the methyl carbon, providing data on a completely different metabolic or reaction pathway [3]. Similarly, substituting with a uniformly labeled compound negates the ability to deconvolve signals and assign them to a specific atomic position, thereby losing the crucial site-specific resolution that defines the value of this reagent. The selection is not merely based on isotopic enrichment, but critically on the *regiospecificity* of that enrichment.

Quantifiable Evidence of Acetic Acid-1-¹³C Differentiation: A Comparative Analysis for Informed Procurement


High-Resolution Site-Specific Enrichment Verification of Acetic Acid-1-¹³C via Vacuum Electrolysis Mass Spectrometry

Acetic acid-1-¹³C provides a defined and analytically verifiable enrichment at the C1 position. A study by May et al. (2004) developed a vacuum electrolysis reactor technique coupled to MS to quantify the site-specific enrichment of this compound. The technique directly confirms that the nominal 99 at.% ¹³C enrichment is specific to the carboxyl carbon, enabling precise calibration and method validation [1].

Mass Spectrometry Isotope Ratio Analysis Quality Control

Acetic Acid-1-¹³C as a Certified Reference Material for Intramolecular Isotopic Calibration

Acetic acid-1-¹³C is a validated reference material (RM) for calibrating and validating quantitative ¹³C NMR methods, which are used to measure intramolecular isotope distributions. Its defined, site-specific enrichment is critical for ensuring trueness and precision in NMR analyses. An inter-laboratory study by Thomas et al. (2009) established reproducibility standards for such measurements, reinforcing the compound's role in achieving reliable, cross-comparable data [1].

NMR Spectrometry Metabolomics Method Validation

Crucial Role in GC-MS/MS Metabolite Fragment Identification for Precise Metabolic Flux Analysis

In metabolic studies, the use of acetic acid-1-¹³C provides unambiguous MS/MS fragmentation patterns that enable the precise identification of labeled fragments in TCA cycle intermediates. A 2019 study by Okahashi et al. developed a GC-EI-MS/MS method specifically leveraging ¹³C-labeled standards like acetic acid-1-¹³C to analyze di- and tricarboxylic acids. This allows for the definitive tracking of the carboxyl carbon through metabolic pathways, a capability not possible with unlabeled acetic acid or deuterated analogs (e.g., acetic acid-d4) due to different fragmentation behaviors and potential metabolic isotope effects [1].

Metabolic Flux Analysis GC-MS/MS Tracer Studies

Validated Application Scenarios for Acetic Acid-1-¹³C (CAS 1563-79-7): Where Site-Specific ¹³C Labeling is Irreplaceable


Quantitative ¹³C NMR Method Development and Inter-Laboratory Calibration

Acetic acid-1-¹³C serves as an ideal and validated reference material for establishing and calibrating quantitative ¹³C NMR protocols. Its defined C1 enrichment is used to determine instrument-specific correction factors and to ensure the trueness and precision of intramolecular isotope measurements, as outlined in the work by Bayle et al. (2014) [1]. This application is critical for laboratories engaged in food authentication, metabolomics, and any field requiring rigorous isotopic analysis.

High-Resolution Metabolic Flux Analysis (MFA) Using GC-MS/MS

In stable isotope-resolved metabolomics, acetic acid-1-¹³C is an indispensable tracer for monitoring the fate of the carboxyl carbon atom. As demonstrated by Okahashi et al. (2019), the use of this specific isotopologue, in conjunction with GC-MS/MS, allows for the precise elucidation of metabolic fluxes through pathways like the TCA cycle and in the synthesis of fatty acids or other acetyl-CoA-derived metabolites [2]. Its stability and distinct mass shift make it superior to radiolabeled or deuterated alternatives for these quantitative studies.

Authenticity Testing and Detection of Adulteration in Food and Beverages

Acetic acid-1-¹³C is a key analytical standard in isotopic methods, such as SNIF-NMR, used to authenticate the natural origin of vinegar and detect adulteration with cheaper, synthetic acetic acid. The work by Thomas et al. (2009) established the reproducibility standards for these methods, with the site-specific ¹³C profile of acetic acid being a critical marker of botanical origin and fermentation history [3]. This makes the compound essential for regulatory compliance and quality assurance in the food industry.

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